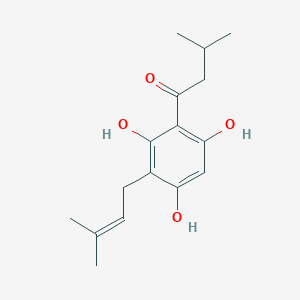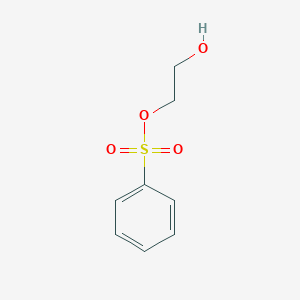
15-Keto-13,14-dihydroprostaglandin A2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13,14-dihydro-15-keto Prostaglandin A2 is a metabolite of Prostaglandin E2, formed through non-enzymatic dehydration. This compound plays a significant role in various biological processes and serves as a biomarker for Prostaglandin E2 synthesis . Its molecular formula is C20H30O4, and it has a molecular weight of 334.45 g/mol .
Mechanism of Action
Target of Action
15-Keto-13,14-dihydroprostaglandin A2 is a metabolite of prostaglandin E2 (PGE2), which is the most common and most biologically active of the mammalian prostaglandins . PGE2 has important effects in labor and also stimulates osteoblasts to release factors which stimulate bone .
Mode of Action
The compound is produced via non-enzymatic dehydration of 13,14-dihydro-15-keto PGE2 . This process is accelerated by the presence of albumin .
Biochemical Pathways
The compound is part of the prostaglandin biosynthesis pathway . It results from the non-enzymatic dehydration of 13,14-dihydro-15-keto PGE2 . Further decomposition of 13,14-dihydro-15-keto PGA2 by the intentional addition of base produces bicyclo PGE2, a stable marker of PGE2 biosynthesis .
Pharmacokinetics
The compound is rapidly metabolized to 13,14-dihydro-15-keto PGE2, which is present in the plasma of humans and other mammals . The process of its formation is accelerated by the presence of albumin .
Result of Action
The compound is a marker of PGE2 biosynthesis . PGE2 has important effects in labor and also stimulates osteoblasts to release factors which stimulate bone .
Action Environment
The compound’s action is influenced by the presence of albumin, which accelerates the process of its formation
Biochemical Analysis
Biochemical Properties
15-Keto-13,14-dihydroprostaglandin A2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is produced via non-enzymatic dehydration of 13,14-dihydro-15-keto PGE2 . This process is accelerated by the presence of albumin .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, PGE2, from which this compound is derived, stimulates osteoblasts to release factors that stimulate bone resorption by osteoclasts .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13,14-dihydro-15-keto Prostaglandin A2 typically involves the non-enzymatic dehydration of 13,14-dihydro-15-keto Prostaglandin E2. This process can be accelerated by the presence of albumin . The reaction conditions often include mild temperatures and neutral pH to prevent further decomposition.
Industrial Production Methods: Industrial production of 13,14-dihydro-15-keto Prostaglandin A2 is not widely documented, likely due to its specific use in research rather than large-scale applications. the synthesis in a controlled laboratory environment ensures high purity and consistency, which is crucial for research purposes .
Chemical Reactions Analysis
Types of Reactions: 13,14-dihydro-15-keto Prostaglandin A2 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, which are useful in studying the metabolic pathways of Prostaglandins.
Reduction: Reduction reactions can convert it back to its precursor forms, providing insights into its stability and reactivity.
Substitution: Substitution reactions can introduce different functional groups, aiding in the exploration of its biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the desired substitution, but typically involve catalysts and specific solvents to facilitate the reaction.
Major Products Formed:
Scientific Research Applications
13,14-dihydro-15-keto Prostaglandin A2 has several applications in scientific research:
Chemistry: Used as a reference compound in the study of Prostaglandin metabolism and synthesis.
Biology: Helps in understanding the role of Prostaglandins in various physiological processes, including inflammation and cell signaling.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Though not widely used industrially, it serves as a critical tool in pharmaceutical research and development
Comparison with Similar Compounds
13,14-dihydro-15-keto Prostaglandin E2: The precursor to 13,14-dihydro-15-keto Prostaglandin A2, sharing similar metabolic pathways.
Bicyclo Prostaglandin E2: A stable derivative formed from the further decomposition of 13,14-dihydro-15-keto Prostaglandin A2.
Uniqueness: 13,14-dihydro-15-keto Prostaglandin A2 is unique due to its specific formation through non-enzymatic dehydration and its role as a biomarker for Prostaglandin E2 synthesis. Its stability and reactivity make it a valuable compound for research in various scientific fields .
Properties
CAS No. |
74872-89-2 |
|---|---|
Molecular Formula |
C20H30O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(E)-7-[(1R,5S)-2-oxo-5-(3-oxooctyl)cyclopent-3-en-1-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,13,15-16,18H,2-3,5-6,8-12,14H2,1H3,(H,23,24)/b7-4+/t16-,18+/m0/s1 |
InChI Key |
FMKLAIBZMCURLI-VCUNKILJSA-N |
SMILES |
CCCCCC(=O)CCC1C=CC(=O)C1CC=CCCCC(=O)O |
Isomeric SMILES |
CCCCCC(=O)CC[C@H]1C=CC(=O)[C@@H]1C/C=C/CCCC(=O)O |
Canonical SMILES |
CCCCCC(=O)CCC1C=CC(=O)C1CC=CCCCC(=O)O |
Appearance |
Assay:≥98%A solution in methyl acetate |
| 74872-89-2 | |
physical_description |
Solid |
Pictograms |
Irritant |
Synonyms |
15-keto-13,14-dihydro-PGA2 15-keto-13,14-dihydroprostaglandin A2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of elevated serum DHK-PGA2 levels in T2DM(+) HCC patients?
A1: The research paper by [] demonstrates that serum DHK-PGA2 levels are significantly elevated in T2DM(+) HCC patients compared to individuals with only T2DM. This finding suggests that DHK-PGA2 could potentially serve as a biomarker for the detection of HCC within the T2DM population. Further research is needed to understand the underlying mechanisms behind this elevation and to validate its clinical utility.
Q2: How does DHK-PGA2 contribute to the diagnostic accuracy of T2DM(+) HCC?
A2: The study developed a biomarker signature incorporating DHK-PGA2, hexadecanedioic acid (HDA), and alpha-fetoprotein (AFP). This signature demonstrated a high area under the receiver operating characteristic curve (AUC) of 0.87 for differentiating T2DM(+) HCC from T2DM individuals []. This indicates that combining DHK-PGA2 with other markers can significantly improve the diagnostic accuracy of T2DM(+) HCC, potentially enabling earlier detection and intervention.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[(1R,3R)-3-[[(2S,3S)-2-Azido-3-methyl-1-oxopentyl]amino]-1-hydroxy-4-methylpentyl]-4-thiazolecarboxylic Acid Methyl Ester](/img/structure/B31034.png)



![2-[(3,5-Dimethylphenoxy)methyl]oxirane](/img/structure/B31052.png)
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B31056.png)

